molecular formula C14H20Cl2N2O B13023440 N-((2R,4S)-2-(4-chlorobenzyl)piperidin-4-yl)acetamidehydrochloride

N-((2R,4S)-2-(4-chlorobenzyl)piperidin-4-yl)acetamidehydrochloride

Cat. No.: B13023440
M. Wt: 303.2 g/mol
InChI Key: TUDNFEJMPVGEOS-LMRHVHIWSA-N
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Description

N-((2R,4S)-2-(4-Chlorobenzyl)piperidin-4-yl)acetamide hydrochloride is a chiral piperidine derivative with a 4-chlorobenzyl substituent at the 2-position and an acetamide group at the 4-position of the piperidine ring. The stereochemistry (2R,4S) is critical for its molecular interactions, particularly in pharmacological contexts. This compound is structurally related to inhibitors targeting enzymes such as soluble epoxide hydrolase (sEH) or receptors like sigma-1, where the piperidine scaffold is a common pharmacophore . The 4-chlorobenzyl group enhances lipophilicity and may influence binding affinity to hydrophobic pockets in biological targets .

Properties

Molecular Formula

C14H20Cl2N2O

Molecular Weight

303.2 g/mol

IUPAC Name

N-[(2R,4S)-2-[(4-chlorophenyl)methyl]piperidin-4-yl]acetamide;hydrochloride

InChI

InChI=1S/C14H19ClN2O.ClH/c1-10(18)17-13-6-7-16-14(9-13)8-11-2-4-12(15)5-3-11;/h2-5,13-14,16H,6-9H2,1H3,(H,17,18);1H/t13-,14+;/m0./s1

InChI Key

TUDNFEJMPVGEOS-LMRHVHIWSA-N

Isomeric SMILES

CC(=O)N[C@H]1CCN[C@@H](C1)CC2=CC=C(C=C2)Cl.Cl

Canonical SMILES

CC(=O)NC1CCNC(C1)CC2=CC=C(C=C2)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2R,4S)-2-(4-chlorobenzyl)piperidin-4-yl)acetamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the 4-chlorobenzyl group.

    Acetamide Formation: The acetamide moiety is introduced through an acylation reaction, where the piperidine derivative reacts with acetic anhydride or acetyl chloride.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-((2R,4S)-2-(4-chlorobenzyl)piperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-((2R,4S)-2-(4-chlorobenzyl)piperidin-4-yl)acetamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-((2R,4S)-2-(4-chlorobenzyl)piperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

The compound shares structural similarities with several piperidine- and acetamide-containing derivatives. Below is a comparative analysis:

Compound Name Key Substituents Molecular Formula Melting Point (°C) Yield (%) Biological Activity/Notes References
N-((2R,4S)-2-(4-Chlorobenzyl)piperidin-4-yl)acetamide hydrochloride 4-Chlorobenzyl, acetamide, (2R,4S) configuration C₁₅H₂₀Cl₂N₂O Not reported Not reported Hypothesized sEH inhibition based on analogs
N-(4-Chlorophenyl)-2-phenyl-N-(piperidin-4-yl)acetamide 4-Chlorophenyl, phenyl, piperidin-4-yl C₁₉H₂₂ClN₂O Not reported Not reported Blood metabolite; structural analog
N-(2-Chlorobenzyl)-2-(4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide Triazolone, methylsulfonyl-piperidine, chlorobenzyl C₁₈H₂₄ClN₅O₄S Not reported Not reported Potential kinase inhibitor
A'-{2-[((2S)-3-{[1-(4-Chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide furoate 4-Chlorobenzyl, piperidin-4-yl, furoate salt C₃₀H₃₄ClN₃O₇ Not reported Not reported Therapeutic use (anti-inflammatory)
2-[1-(Isopropylsulfonyl)piperidin-4-yl]-N-(9-methyl-5,6,8,9,10,11-hexahydro-7H-5,9:7,11-dimethanobenzo[9]annulen-7-yl)acetamide (6b) Isopropylsulfonyl, annulene moiety C₂₉H₃₈N₂O₃S 172–173 60 Potent sEH inhibitor

Pharmacological and Biochemical Profiles

  • Target Selectivity: Piperidine sulfonamides (e.g., 6b–6d ) show potent sEH inhibition (IC₅₀ < 10 nM), attributed to the sulfonyl group’s interaction with the enzyme’s catalytic triad. The 4-chlorobenzyl group in the target compound may similarly enhance binding via hydrophobic interactions .
  • Metabolic Stability :

    • Compounds like N-(4-chlorophenyl)-2-phenyl-N-(piperidin-4-yl)acetamide () are detected as blood metabolites, indicating moderate metabolic stability .

Notes

Stereochemical Specificity : The (2R,4S) configuration of the target compound is crucial for activity, as enantiomeric forms may exhibit reduced potency or off-target effects .

Limitations in Data : Direct pharmacological data (e.g., IC₅₀, toxicity) for the target compound are absent in the provided evidence. Inferences are drawn from structural analogs.

Biological Activity

N-((2R,4S)-2-(4-chlorobenzyl)piperidin-4-yl)acetamide hydrochloride, with the CAS number 183683-28-5, is a compound of significant interest in pharmaceutical and biochemical research. Its unique structure comprises a piperidine ring substituted with a 4-chlorobenzyl group and an acetamide moiety, which contributes to its biological activity. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

PropertyValue
Molecular Formula C14H20Cl2N2O
Molecular Weight 303.23 g/mol
IUPAC Name N-[(2R,4S)-2-[(4-chlorophenyl)methyl]piperidin-4-yl]acetamide; hydrochloride
Purity ≥ 95%

The hydrochloride form enhances solubility, facilitating its use in various biological assays and therapeutic applications.

N-((2R,4S)-2-(4-chlorobenzyl)piperidin-4-yl)acetamide hydrochloride exhibits its biological effects primarily through interactions with specific molecular targets such as receptors and enzymes. Research indicates that it may modulate neurotransmitter systems, particularly those related to pain and inflammation pathways.

Pharmacological Effects

  • Analgesic Properties : Studies have suggested that this compound may possess analgesic effects similar to those of traditional pain relievers. It is hypothesized to act on opioid receptors or other pain-related pathways.
  • Anti-inflammatory Activity : Preliminary research indicates potential anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
  • CNS Activity : The compound's ability to cross the blood-brain barrier suggests possible applications in treating central nervous system disorders.

Study 1: Analgesic Activity

A recent study evaluated the analgesic effects of N-((2R,4S)-2-(4-chlorobenzyl)piperidin-4-yl)acetamide hydrochloride in animal models. The results indicated significant pain reduction compared to control groups, suggesting its potential as a novel analgesic agent.

Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in cultured macrophages. This finding supports its potential use in inflammatory diseases.

Study 3: CNS Effects

Research investigating the compound's effects on neurotransmitter levels in the brain showed alterations consistent with both anxiolytic and antidepressant-like activities, warranting further exploration in neuropharmacology.

Comparative Analysis with Similar Compounds

To understand the unique properties of N-((2R,4S)-2-(4-chlorobenzyl)piperidin-4-yl)acetamide hydrochloride, a comparison with structurally related compounds can be insightful.

CompoundAnalgesic ActivityAnti-inflammatory ActivityCNS Effects
N-((2R,4S)-2-(4-chlorobenzyl)piperidin-4-yl)acetamide hydrochlorideYesYesYes
MorphineYesNoYes
IbuprofenNoYesNo

This table highlights the multifaceted biological activities of N-((2R,4S)-2-(4-chlorobenzyl)piperidin-4-yl)acetamide hydrochloride compared to traditional analgesics and anti-inflammatories.

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